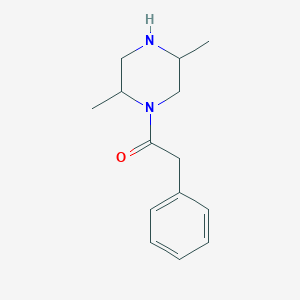

2,5-Dimethyl-1-(phenylacetyl)-piperazine

Description

Contextualization of the Piperazine (B1678402) Heterocycle in Organic Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposing 1 and 4 positions. mdpi.comencyclopedia.pub This structural arrangement confers a unique set of physicochemical properties that make it a highly valued motif in organic chemistry, especially in the design of bioactive molecules. Piperazine is recognized as the third most prevalent nitrogen-containing heterocycle in the field of drug discovery, surpassed only by pyridine and piperidine. mdpi.comresearchgate.net Its presence is a defining feature of numerous blockbuster drugs, underscoring its therapeutic relevance. mdpi.comencyclopedia.pub

| Drug Name | Market Name | Therapeutic Use |

|---|---|---|

| Imatinib | Gleevec | Anticancer |

| Sildenafil | Viagra | Erectile Dysfunction Treatment |

| Ciprofloxacin | Cipro | Antibiotic |

| Ziprasidone | Geodon | Antipsychotic |

| Diethylcarbamazine | - | Antiparasitic |

Significance of N-Acylated Piperazine Derivatives in Advanced Synthesis

While the piperazine ring itself is a privileged scaffold, its true synthetic versatility is unlocked through substitution, particularly at its nitrogen atoms. N-acylated piperazine derivatives represent a substantial and pharmacologically significant class of compounds. The process of N-acylation, which involves the introduction of an acyl group (R-C=O) onto one or both of the piperazine nitrogens, is a fundamental strategy in synthetic chemistry to modulate the electronic and steric properties of the core structure.

This modification can profoundly influence a molecule's biological activity. N-arylpiperazines and related N-acylated compounds are known to possess a wide range of pharmacological effects, including antihistaminic, antihypertensive, and antiproliferative properties. nih.gov A significant portion of these derivatives function as high-affinity ligands for serotoninergic receptors, making them crucial in the development of treatments for neurological disorders. nih.gov

The synthesis of these derivatives often involves the reaction of a piperazine with acyl chlorides, anhydrides, or carboxylic acids under various coupling conditions. organic-chemistry.org For instance, monosubstituted piperazine derivatives have been obtained in good yields by reacting piperazine with arylcarboxylic anhydrides. organic-chemistry.org This strategic functionalization allows chemists to fine-tune the molecule's properties, creating extensive libraries of compounds for screening and optimizing structure-activity relationships (SAR).

Structural Characteristics and Fundamental Research Interest in 2,5-Dimethyl-1-(phenylacetyl)-piperazine

The compound this compound is a specific example of an N-acylated piperazine derivative. Its structure is composed of three key components: the piperazine heterocycle, two methyl groups at the C2 and C5 positions, and a phenylacetyl group attached to one of the nitrogen atoms.

Structural Core: 2,5-Dimethylpiperazine (B91223) The core of the molecule is 2,5-dimethylpiperazine. The addition of methyl groups to the piperazine ring introduces stereocenters, meaning the compound can exist as different stereoisomers (cis and trans). nist.gov In the trans isomer, the piperazine ring typically adopts a stable chair conformation with the two methyl substituents occupying equatorial positions to minimize steric hindrance. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₄N₂ | nist.govchemeo.comnih.gov |

| Molecular Weight | 114.19 g/mol | nist.govchemeo.comsigmaaldrich.com |

| CAS Number | 106-55-8 | nist.govnih.gov |

| Boiling Point | ~436.70 K (163.55 °C) | chemeo.com |

Acyl Moiety: Phenylacetyl Group The phenylacetyl group (C₆H₅CH₂CO-) is attached to one of the piperazine nitrogen atoms. This moiety combines an aromatic phenyl ring with a carbonyl group via a methylene bridge, providing both lipophilic and polar characteristics.

Assembled Molecule: this compound The final structure combines these elements. The fundamental research interest in this specific compound stems from its identity as a member of the N-acylated piperazine class. The scientific inquiry into such molecules is driven by the desire to understand how subtle structural modifications influence biological activity. The presence of the 2,5-dimethyl substitution pattern, combined with the N-phenylacetyl group, creates a unique chemical entity. Researchers would investigate this compound to explore its potential interactions with various biological targets, contributing to the broader understanding of structure-activity relationships within this chemical family. While specific research findings on this compound are not widely documented, its structure places it firmly within a class of compounds of high interest for medicinal chemistry, particularly in the search for new therapeutic agents.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O |

| Molecular Weight | 232.32 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

1-(2,5-dimethylpiperazin-1-yl)-2-phenylethanone |

InChI |

InChI=1S/C14H20N2O/c1-11-10-16(12(2)9-15-11)14(17)8-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3 |

InChI Key |

IFWWNUXLFLRRGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(CN1C(=O)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethyl 1 Phenylacetyl Piperazine and Structural Analogs

Retrosynthetic Disconnection Strategies for the Chemical Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler precursor molecules. The most logical retrosynthetic disconnection for 2,5-Dimethyl-1-(phenylacetyl)-piperazine is at the amide bond. This C-N bond cleavage simplifies the molecule into two key synthetic precursors, or synthons: the 2,5-dimethylpiperazine (B91223) nucleus and a phenylacetyl group.

This disconnection is strategically sound because robust and well-documented methods exist for forming amide bonds. The forward synthesis, therefore, involves the coupling of these two components. The primary challenge then becomes the efficient and stereoselective synthesis of the 2,5-dimethylpiperazine core itself.

Figure 1: Retrosynthetic Disconnection of this compound

Synthesis of the 2,5-Dimethylpiperazine Core

The synthesis of the piperazine (B1678402) ring, particularly with stereocenters at the 2 and 5 positions, is a critical step. Various methods have been developed, ranging from classical condensation reactions to modern catalytic approaches that offer greater control over stereochemistry.

Diastereoselective Synthesis of 2,5-Dimethylpiperazine Isomers (e.g., cis- and trans- forms)

The 2,5-dimethylpiperazine core can exist as two diastereomers: a cis isomer (with the methyl groups on the same side of the ring) and a trans isomer (with the methyl groups on opposite sides). The synthesis of these isomers often yields a mixture, but methods have been developed to favor one over the other.

One established method involves the cyclization of 2-aminopropanol-1. This reaction is typically performed at high temperatures (140°C to 220°C) and pressures (750 to 2,000 psi) in the presence of hydrogen and a Raney nickel catalyst. This process involves the condensation of two molecules of the amino alcohol to form the piperazine ring, generally resulting in a mixture of the cis and trans isomers.

More advanced and stereoselective methods have also been explored. For instance, palladium-catalyzed cyclization reactions can be employed for the modular synthesis of highly substituted piperazines with significant stereochemical control. Another approach is the use of a highly diastereoselective intramolecular hydroamination, which serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. These modern techniques offer pathways to specific isomers, which can be crucial for structure-activity relationship studies of the final compound. For example, monocrystals of trans-2,5-dimethylpiperazine (B131708) have been synthesized by neutralizing a fresh diphosphoric acid solution with the trans-2,5-dimethylpiperazine base.

Preparation of Substituted Piperazine Precursors

The synthesis of the 2,5-dimethylpiperazine core relies on readily available precursors. The most direct precursor, as mentioned, is 2-aminopropanol-1 for the catalytic cyclization method. Other general strategies for forming substituted piperazine rings can be adapted as well. These include:

Reduction of Alkylpyrazines: The corresponding 2,5-dimethylpyrazine can be reduced to form 2,5-dimethylpiperazine.

Cyclization of Dipeptides: The cyclic dimer of the amino acid alanine, a 2,5-diketopiperazine, can be synthesized and subsequently reduced to yield 2,5-dimethylpiperazine. This approach offers excellent stereocontrol originating from the chirality of the starting amino acid.

Diol-Diamine Coupling: A ruthenium(II) complex ligated with a (pyridyl)phosphine has been shown to catalyze the coupling of diols and diamines to produce piperazines.

The choice of precursor and synthetic route depends on factors such as the desired stereochemistry, scalability, and availability of starting materials.

| Synthetic Method for 2,5-Dimethylpiperazine | Precursors | Key Reagents/Catalysts | Outcome |

| Catalytic Cyclization | 2-Aminopropanol-1 | Raney Nickel, H₂ | Mixture of cis/trans isomers |

| Intramolecular Hydroamination | N/A (modular synthesis) | N/A | Highly diastereoselective |

| Reduction of Diketopiperazine | Alanine dipeptide | Reducing agents | Stereocontrolled synthesis |

Introduction of the Phenylacetyl Moiety via N-Acylation

The final key transformation is the formation of the amide bond between the 2,5-dimethylpiperazine core and the phenylacetyl group. This is typically achieved through N-acylation, a common and efficient reaction in organic synthesis.

Reaction Mechanisms and Conditions for Amide Bond Formation with Phenylacetyl Chloride or Equivalents

The most direct method for N-acylation is the reaction of 2,5-dimethylpiperazine with phenylacetyl chloride. The mechanism is a nucleophilic acyl substitution. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond.

Reaction Conditions:

Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which would protonate the starting amine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the HCl.

Solvent: The reaction is usually carried out in an inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylacetamide (DMA).

Temperature: The reaction between amines and acyl chlorides is often exothermic and may require cooling to control the reaction rate and prevent side reactions.

Alternatively, phenylacetic acid can be used in conjunction with a coupling agent. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often with an additive like 1-hydroxybenzotriazole (HOBt), activate the carboxylic acid to facilitate the reaction with the amine.

Coupling Reactions Involving Piperazine-Based Scaffolds and Acyl Halides

The coupling of piperazine scaffolds with acyl halides is a widely used transformation in medicinal chemistry to generate diverse libraries of compounds. The reaction is generally high-yielding and tolerant of a wide range of functional groups on both the piperazine and the acyl halide.

When using an unsymmetrical starting material like 2,5-dimethylpiperazine, which has two chemically equivalent secondary amine groups, the reaction with one equivalent of phenylacetyl chloride will yield the mono-acylated product, this compound. The use of excess acyl chloride could lead to the formation of a di-acylated byproduct. Careful control of stoichiometry is therefore important for maximizing the yield of the desired mono-acylated compound.

| Parameter | Condition/Reagent | Purpose |

| Acylating Agent | Phenylacetyl chloride | Provides the phenylacetyl group |

| Base | Triethylamine (TEA), Pyridine | Neutralizes HCl byproduct |

| Solvent | Dichloromethane (DCM), THF | Inert reaction medium |

| Temperature | 0°C to room temperature | To control reaction rate |

Chemoselectivity Considerations in N-Acylation of Piperazine Derivatives

The synthesis of mono-N-acylated piperazines, such as this compound, from their parent diamines requires careful control of reaction conditions to achieve chemoselectivity. Piperazine and its derivatives possess two secondary amine groups, making them susceptible to both mono- and di-acylation. nih.gov In the case of an unsymmetrically substituted piperazine like 2,5-dimethylpiperazine, the two nitrogen atoms are chemically equivalent, but the introduction of the first acyl group can influence the reactivity of the second.

The primary challenge in the N-acylation of 2,5-dimethylpiperazine with a reagent like phenylacetyl chloride is to prevent the formation of the symmetrically N,N'-diacylated byproduct. Several factors influence the selectivity of this transformation:

Stoichiometry: Utilizing a 1:1 molar ratio or a slight excess of the piperazine derivative relative to the acylating agent is a fundamental strategy to favor mono-acylation.

Reaction Temperature: Lower temperatures generally slow down the reaction rate, which can enhance selectivity by minimizing the second acylation step, which is typically slower than the first due to steric hindrance and electronic effects from the newly introduced acyl group.

Rate of Addition: A slow, dropwise addition of the acylating agent to a solution of the piperazine derivative helps to maintain a low concentration of the acylating species, thereby reducing the likelihood of a second acylation event occurring on a newly formed mono-acylated molecule.

Solvent and Base: The choice of solvent and base can impact the reactivity of the amine and the solubility of the intermediates. An appropriate base, such as triethylamine or pyridine, is crucial to neutralize the HCl formed during the reaction with an acyl chloride. The base can also influence the nucleophilicity of the second nitrogen atom.

The introduction of the first phenylacetyl group creates N-(phenylacetyl)-2,5-dimethylpiperazine. The remaining secondary amine is now part of an N-acylated piperazine structure. The conformational behavior of such molecules is complex due to the hindered rotation of the C-N amide bond and the interconversion of the piperazine ring's chair conformations. nih.gov This restricted rotation and the steric bulk of the existing substituent can significantly decrease the nucleophilicity and accessibility of the second nitrogen atom, thus aiding in selective mono-acylation.

Alternative Synthetic Routes to 1-Phenylacetyl-Substituted Piperazines

Beyond direct acylation, alternative and often more complex synthetic strategies can be employed to generate 1-phenylacetyl-substituted piperazines. These methods can offer advantages in terms of diversity, efficiency, and atom economy.

Multicomponent Reactions Incorporating Piperazine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools in synthetic chemistry for generating molecular diversity efficiently. nih.govnih.gov The Ugi and Passerini reactions are prominent isocyanide-based MCRs that can be adapted for the synthesis of piperazine-containing scaffolds. thieme-connect.comwikipedia.orgorganic-chemistry.org

The Ugi Reaction: The classical Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. A variation known as the split-Ugi reaction is particularly well-suited for cyclic secondary diamines like piperazine. nih.gov This modified four-component protocol allows for the regiochemical desymmetrization of the piperazine core in a single step without the need for protecting groups. nih.gov For instance, reacting piperazine, an aldehyde (e.g., formaldehyde), a carboxylic acid (e.g., phenylacetic acid), and an isocyanide can generate a 1,4-disubstituted piperazine where one nitrogen is acylated and the other is alkylated. nih.gov This approach provides a rapid entry into complex piperazine derivatives.

The Passerini Reaction: The Passerini three-component reaction (P-3CR) typically involves a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While less direct for incorporating a simple piperazine backbone, variations and subsequent transformations of Passerini products can lead to the desired structures. The reaction's utility lies in its ability to quickly assemble complex molecular frameworks that can be further elaborated. nih.gov

The table below illustrates a conceptual Ugi reaction for the synthesis of a 1-phenylacetyl-4-alkyl-piperazine derivative.

| Component 1 | Component 2 | Component 3 | Component 4 | Product |

| Piperazine | Phenylacetic Acid | Formaldehyde | tert-Butyl isocyanide | 1-(tert-butylcarbamoyl)methyl-4-(phenylacetyl)piperazine |

Functional Group Interconversions Leading to the Phenylacetyl Moiety

An alternative strategy involves first attaching a precursor to the phenylacetyl group to the piperazine nitrogen and then converting this precursor into the final phenylacetyl moiety in a subsequent step. This can be advantageous if the desired acylating agent is unstable or difficult to handle.

Several methods exist for the synthesis of phenylacetic acid or its activated derivatives, which are the ultimate source of the phenylacetyl group. inventivapharma.com These methods represent key functional group interconversions:

Hydrolysis of Benzyl Cyanide: Benzyl cyanide can be readily hydrolyzed under acidic or alkaline conditions to yield phenylacetic acid. google.comorgsyn.orgacs.orgwikipedia.org The resulting acid can then be converted to an acyl chloride (e.g., using thionyl chloride) for reaction with 2,5-dimethylpiperazine.

Oxidation of 2-Phenylethanol: The primary alcohol 2-phenylethanol can be oxidized to phenylacetic acid using strong oxidizing agents like potassium dichromate in sulfuric acid or through biocatalytic methods. study.comtandfonline.comchemicalforums.comresearchgate.net This "green" approach can be highly efficient. tandfonline.comnih.gov

Carbonylation of Benzyl Halides: Benzyl chloride can be converted to phenylacetic acid derivatives via palladium-catalyzed carbonylation reactions. researchgate.netresearchgate.net This method introduces a carbonyl group using carbon monoxide.

Grignard Reaction of Benzyl Chloride: Benzylmagnesium chloride, formed from benzyl chloride and magnesium, can react with carbon dioxide (dry ice) to produce phenylacetic acid upon acidic workup. mdma.ch

The chosen method depends on the availability of starting materials, scalability, and tolerance of other functional groups in the molecule.

Optimization of Reaction Conditions and Yields in the Synthesis of the Chemical Compound

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side products. The direct N-acylation of 2,5-dimethylpiperazine with phenylacetyl chloride or a related activated species is the most straightforward route, and its efficiency is highly dependent on several parameters.

Key parameters for optimization include:

Acylating Agent: While phenylacetyl chloride is common, other activated forms of phenylacetic acid, such as its anhydride or esters activated with coupling agents (e.g., DCC, CDI), can be used. The choice can affect reactivity and the profile of byproducts.

Base: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used in stoichiometric amounts to scavenge the acid byproduct. The strength and steric properties of the base can influence the reaction rate.

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically employed. The solvent's polarity can affect the solubility of reactants and the reaction pathway.

Temperature: As discussed under chemoselectivity, controlling the temperature is crucial. Reactions are often initiated at 0 °C and allowed to warm to room temperature to balance reaction rate with selectivity.

The following interactive table presents hypothetical data illustrating the effect of different conditions on the yield of a model N-acylation reaction on a substituted piperazine.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | DCM | TEA | 0 to 25 | 85 |

| 2 | THF | TEA | 0 to 25 | 78 |

| 3 | DCM | Pyridine | 0 to 25 | 81 |

| 4 | DCM | TEA | -20 to 0 | 75 |

| 5 | Acetonitrile | DIPEA | 0 to 25 | 88 |

Isolation and Purification Techniques for the Chemical Compound

Following the synthesis, a systematic procedure for the isolation and purification of this compound is required to remove unreacted starting materials, byproducts (such as the di-acylated piperazine and hydrolyzed acylating agent), and the base hydrochloride salt.

A typical workflow involves:

Reaction Quenching and Extraction: The reaction mixture is often quenched by adding water or a dilute aqueous acid to neutralize any remaining base and acylating agent. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is subsequently washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove unreacted phenylacetic acid, followed by a brine wash to remove residual water.

Drying and Concentration: The separated organic layer is dried over an anhydrous salt, such as magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Chromatography: Column chromatography is a highly effective method for purifying the crude product. A silica gel stationary phase is commonly used with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The polarity of the eluent is optimized to achieve a good separation between the desired mono-acylated product and impurities. Thin-layer chromatography (TLC) is used to monitor the separation. tandfonline.comtandfonline.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are also powerful techniques for assessing the purity of piperazine derivatives. nih.govresearchgate.net

Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure, crystalline material. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. This technique is effective at removing small amounts of impurities. google.comepo.org The selection of an appropriate solvent or solvent pair is determined empirically.

The purity of the final compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC. researchgate.net

Chemical Reactivity and Transformation Studies of 2,5 Dimethyl 1 Phenylacetyl Piperazine

Stability and Degradation Pathways of the Chemical Compound

The stability of a chemical compound is a critical factor, influencing its shelf-life and potential applications. Degradation, often through processes like hydrolysis or oxidation, can lead to loss of potency and the formation of new chemical species. isaacpub.org For 2,5-Dimethyl-1-(phenylacetyl)-piperazine, the primary site susceptible to degradation is the amide linkage.

The most common degradation pathway for compounds containing an amide group, such as this compound, is hydrolysis. isaacpub.org This solvolytic process involves the cleavage of the amide bond by a solvent molecule, typically water. The reaction is subject to catalysis by both acids and bases.

Acid Catalysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base Catalysis: In basic media, a hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

Kinetic studies on other piperazine (B1678402) derivatives have shown that such degradation processes often follow pseudo-first-order kinetics. isaacpub.org The rate of the reaction is significantly influenced by the concentration of hydrogen or hydroxide ions in the solution. isaacpub.org

Table 1: Hypothetical Kinetic Data for Amide Hydrolysis This table illustrates the expected influence of pH on the pseudo-first-order rate constant (k) for the hydrolysis of an amide linkage based on general chemical principles.

| pH | Catalyst | Expected Rate Constant (k) |

| 1-3 | H⁺ (Acid) | High |

| 4-6 | Water (uncatalyzed) | Low |

| 7 | Water (uncatalyzed) | Very Low (most stable) |

| 8-10 | Water/OH⁻ | Low to Moderate |

| 11-14 | OH⁻ (Base) | High |

The stability of this compound is highly dependent on both pH and temperature. As discussed, both strongly acidic and strongly alkaline conditions can catalyze the hydrolysis of the amide bond, leading to accelerated degradation. isaacpub.orgresearchgate.net The compound would be expected to exhibit maximum stability in the neutral or near-neutral pH range where the rates of acid- and base-catalyzed hydrolysis are minimized. researchgate.net

Temperature is another critical factor. An increase in temperature generally accelerates the rate of chemical reactions, including degradation processes. nih.gov For this compound, elevated temperatures would likely increase the rate of amide hydrolysis, leading to reduced stability.

Table 2: Summary of Expected Stability under Various Conditions

| Condition | pH Range | Temperature | Expected Stability | Primary Degradation Pathway |

| Acidic | 1-4 | Ambient | Low | Acid-catalyzed hydrolysis |

| Neutral | 6-8 | Ambient | High | Slow uncatalyzed hydrolysis |

| Alkaline | 10-14 | Ambient | Low | Base-catalyzed hydrolysis |

| Neutral, Elevated | 6-8 | High | Moderate to Low | Thermally-accelerated hydrolysis |

| Extreme pH, Elevated | <4 or >10 | High | Very Low | Catalyzed and thermal hydrolysis |

The primary mechanism of degradation for this compound is expected to be the hydrolytic cleavage of the N-acyl bond. This reaction would yield two main degradation products. Under more extreme conditions, such as high heat in aqueous solutions, the piperazine ring itself could potentially undergo further reactions, as has been observed in studies on unsubstituted piperazine. researchgate.net

Table 3: Predicted Degradation Products of this compound

| Degradation Product Name | Chemical Structure | Formation Mechanism |

| 2,5-Dimethylpiperazine (B91223) | C₆H₁₄N₂ | Amide Hydrolysis |

| Phenylacetic acid | C₈H₈O₂ | Amide Hydrolysis |

Reactivity of the Piperazine Nitrogen Atoms

The piperazine moiety contains two nitrogen atoms. In this compound, the nitrogen at the 1-position is part of a tertiary amide and is consequently non-basic and significantly less nucleophilic. However, the nitrogen at the 4-position is a secondary amine, which retains its basic and nucleophilic character, making it the primary site for further chemical modifications.

The secondary amine at the N-4 position is available for a wide range of N-functionalization reactions. These derivatization strategies allow for the modification of the molecule's properties. Common strategies include:

N-Alkylation: Reaction with alkyl halides to introduce alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to form a diamide.

N-Arylation: Coupling with aryl halides, often using transition metal catalysis.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Phosphorylation: Reaction with phosphorous chlorides to create phosphorylated derivatives. researchgate.net

These reactions are fundamental in medicinal chemistry for tuning the pharmacological profile of piperazine-containing compounds. nih.gov

Table 4: Examples of N-Functionalization Reactions for Secondary Piperazines

| Reaction Type | Reagent Example | Product Functional Group |

| N-Alkylation | Benzyl bromide | Tertiary Amine |

| N-Acylation | Acetyl chloride | Amide |

| N-Sulfonylation | Tosyl chloride | Sulfonamide |

| N-Arylation | Pentafluoropyridine | N-Aryl Piperazine |

| Phosphorylation | Diethyl chlorophosphate | Phosphoramidate |

The fundamental reactivity of the piperazine ring is due to the nucleophilic nature of its nitrogen atoms. researchgate.net In the subject compound, the N-4 secondary amine acts as an effective nucleophile. This reactivity is demonstrated in related systems where piperazines participate in nucleophilic substitution reactions. For instance, piperazine can react with highly activated aromatic systems like pentafluoropyridine, where one of its nitrogen atoms displaces a fluorine atom at the para position. researchgate.net This highlights the capacity of the secondary amine in a piperazine system to act as a potent nucleophile in substitution reactions. The presence of the two nitrogen atoms in a 1,4-relationship is a key feature defining the chemical utility of the piperazine scaffold. researchgate.net

Transformations Involving the Phenylacetyl Substituent of this compound

The phenylacetyl group of this compound offers a versatile platform for a variety of chemical transformations. These modifications can be broadly categorized into reactions involving the aromatic ring system and those occurring at the carbonyl group. Such transformations are crucial for the development of new derivatives with potentially altered biological activities or physicochemical properties.

Modifications of the Aromatic Ring System

Common electrophilic aromatic substitution reactions that could be envisaged for this compound include:

Nitration: Introduction of a nitro group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of a halogen (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.

Sulfonation: Addition of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using an appropriate acyl halide/anhydride or alkyl halide with a Lewis acid catalyst. These reactions are generally less effective on deactivated rings.

Below is a table illustrating potential electrophilic aromatic substitution reactions on the phenyl ring of this compound.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-( (3-nitrophenyl)acetyl)-2,5-dimethylpiperazine |

| Bromination | Br₂, FeBr₃ | 1-( (3-bromophenyl)acetyl)-2,5-dimethylpiperazine |

| Sulfonation | SO₃, H₂SO₄ | 3-(2-(2,5-dimethylpiperazin-1-yl)-2-oxoethyl)benzenesulfonic acid |

Reactions at the Carbonyl Group

The amide carbonyl group in this compound is a key site for chemical modifications, primarily through reduction or hydrolysis.

Reduction of the Carbonyl Group:

The amide functionality can be reduced to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting the N-acylpiperazine into a substituted ethylamine derivative. libretexts.orgmasterorganicchemistry.comyoutube.com This reaction effectively removes the carbonyl oxygen and replaces it with two hydrogen atoms, leading to the formation of 1-(2,5-dimethylpiperazin-1-yl)-2-phenylethane. Softer reducing agents like sodium borohydride are generally not effective for the reduction of amides. libretexts.orgyoutube.com

Hydrolysis of the Amide Bond:

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield phenylacetic acid and 2,5-dimethylpiperazine. arkat-usa.orgchemguide.co.ukmasterorganicchemistry.comlibretexts.org This reaction is typically slower than the hydrolysis of esters and often requires heating. libretexts.org

Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com

Basic Hydrolysis: In the presence of a strong base (e.g., NaOH), the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uk

The following table summarizes the primary reactions at the carbonyl group.

| Reaction | Reagents | Product(s) |

| Reduction | 1. LiAlH₄, THF2. H₂O | 1-(2,5-dimethylpiperazin-1-yl)-2-phenylethane |

| Acidic Hydrolysis | H₃O⁺, Δ | Phenylacetic acid + 2,5-dimethylpiperazine hydrochloride |

| Basic Hydrolysis | NaOH, H₂O, Δ | Sodium phenylacetate + 2,5-dimethylpiperazine |

Stereochemical Implications in Chemical Transformations

The presence of two stereocenters at the C2 and C5 positions of the piperazine ring in this compound introduces the possibility of cis and trans diastereomers. The relative stereochemistry of the methyl groups can influence the conformational preferences of the piperazine ring and, consequently, the reactivity and stereochemical outcome of transformations involving the phenylacetyl substituent.

The piperazine ring typically adopts a chair conformation. In the trans isomer, both methyl groups can occupy equatorial positions, leading to a more stable conformation. In the cis isomer, one methyl group must be in an axial position, which can lead to increased steric hindrance. This steric hindrance can affect the approach of reagents to the phenylacetyl group, potentially influencing the regioselectivity of aromatic substitutions or the feasibility of reactions at the carbonyl group.

For instance, in the reduction of the carbonyl group, the stereochemistry of the piperazine ring could influence the diastereoselectivity if a new stereocenter were to be formed in the product. While the reduction of the amide in this compound to 1-(2,5-dimethylpiperazin-1-yl)-2-phenylethane does not create a new stereocenter, any reaction at the α-carbon of the phenylacetyl group would be subject to diastereoselective control by the chiral piperazine moiety.

Further research into the separation and individual reactivity of the cis and trans isomers of this compound would be necessary to fully elucidate the stereochemical implications in its chemical transformations.

Spectroscopic and Structural Characterization of 2,5 Dimethyl 1 Phenylacetyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a complete structural assignment of 2,5-Dimethyl-1-(phenylacetyl)-piperazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required.

¹H NMR Spectroscopy for Proton Environment Elucidation

¹H NMR spectroscopy would be utilized to identify all the unique proton environments in the this compound molecule. The spectrum would be expected to show distinct signals for the protons on the phenyl ring, the methylene group of the acetyl moiety, the protons on the piperazine (B1678402) ring, and the methyl groups. Key information derived would include:

Chemical Shift (δ): The position of each signal, measured in parts per million (ppm), indicates the electronic environment of the protons.

Integration: The area under each signal is proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of adjacent protons, governed by spin-spin coupling.

Coupling Constants (J): The distance between the split peaks, measured in Hertz (Hz), provides further information on the connectivity and spatial relationship of protons.

Without experimental data, a table of expected ¹H NMR values cannot be generated.

¹³C NMR Spectroscopy for Carbon Backbone Confirmation

¹³C NMR spectroscopy is used to determine the number of unique carbon atoms and their chemical environments. A proton-decoupled ¹³C NMR spectrum of this compound would display a single peak for each chemically non-equivalent carbon atom. This technique would confirm the carbon skeleton of the molecule, including the carbons of the phenyl group, the carbonyl and methylene carbons of the phenylacetyl group, and the carbons of the dimethyl-piperazine ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.

Without experimental data, a table of expected ¹³C NMR values cannot be generated.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To establish the definitive connectivity of atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to map the proton-proton correlations within the phenyl ring and the piperazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different fragments of the molecule, for instance, linking the phenylacetyl group to the nitrogen of the piperazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental formula of this compound, as the exact mass is unique to a specific combination of atoms. This is a critical step in confirming the molecular identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion of this compound would be selected. This parent ion is then fragmented by collision-induced dissociation (CID), and the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecular structure. Analysis of these fragments helps to confirm the connectivity of the structural subunits, such as the phenylacetyl group and the dimethyl-piperazine ring.

Without experimental data, a table of observed mass fragments cannot be generated.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features, particularly the amide group and the aromatic and aliphatic components.

The most prominent absorption band in the IR spectrum of this compound is attributed to the carbonyl (C=O) stretching vibration of the tertiary amide group. This band is typically strong and appears in the region of 1630-1680 cm⁻¹. The presence of this band confirms the successful acylation of the piperazine nitrogen with the phenylacetyl group.

Other significant absorptions include those for the C-H stretching vibrations. The aromatic C-H stretches from the phenyl ring are expected to appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches from the dimethyl-piperazine ring and the methylene group of the phenylacetyl moiety will produce strong absorptions in the 2850-3000 cm⁻¹ region.

The C-N stretching vibrations of the piperazine ring and the amide linkage typically appear in the fingerprint region, between 1000 and 1350 cm⁻¹. Furthermore, the monosubstituted benzene ring gives rise to characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ range and out-of-plane (OOP) bending vibrations that can be observed between 690 and 770 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl) |

| 2850 - 3000 | C-H Stretch | Aliphatic (Piperazine, CH₂) |

| 1630 - 1680 | C=O Stretch | Tertiary Amide |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1350 | C-N Stretch | Piperazine Ring, Amide |

X-ray Crystallography for Solid-State Structural Determination of the Chemical Compound or its Analogs

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of analogous N,N'-disubstituted piperazine structures provides insight into the likely solid-state conformation. wm.eduresearchgate.net

The six-membered piperazine ring typically adopts a chair conformation, which minimizes steric strain. wikipedia.org In substituted piperazines, the substituents can occupy either axial or equatorial positions. For this compound, the methyl groups at the C2 and C5 positions and the phenylacetyl group at the N1 position will influence the final conformation. It is expected that the bulky phenylacetyl group and the methyl groups will preferentially occupy equatorial positions to reduce steric hindrance.

The crystal packing of piperazine derivatives is often stabilized by a network of intermolecular interactions, such as hydrogen bonds (if applicable) and van der Waals forces. nih.govresearchgate.net The planarity of the nitrogen atoms within the piperazine ring can also vary, with some structures showing significant sp² character, which can be influenced by resonance with aromatic substituents. wm.edu

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a related compound, 1,4-diphenylpiperazine, are presented below. wm.eduresearchgate.net

Table 2: Representative Crystallographic Data for an Analogous Piperazine Compound (1,4-Diphenylpiperazine)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | wm.eduresearchgate.net |

| Space Group | Pbca | wm.eduresearchgate.net |

| a (Å) | 8.6980(7) | wm.eduresearchgate.net |

| b (Å) | 8.4287(7) | wm.eduresearchgate.net |

| c (Å) | 17.6359(15) | wm.eduresearchgate.net |

| Volume (ų) | 1292.94(19) | wm.eduresearchgate.net |

Chromatographic Techniques for Purity Assessment and Analytical Separation (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of synthesized compounds and for separating them from starting materials, byproducts, and other impurities. ntu.edu.iq A validated HPLC method is crucial for quality control in chemical synthesis.

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be a suitable approach for purity assessment. nih.gov This technique utilizes a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical RP-HPLC setup for analyzing this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the phenylacetyl chromophore exhibits strong absorbance (e.g., around 210-240 nm). The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.

Table 3: General Parameters for a Representative HPLC Method for Piperazine Derivatives

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Octadecylsilane (C18) bonded silica, e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at ~239 nm nih.gov |

This method would be capable of separating the target compound from potential impurities such as unreacted 2,5-dimethylpiperazine (B91223) and phenylacetic acid. Method validation would involve assessing parameters like linearity, precision, accuracy, and selectivity to ensure reliable and reproducible results. nih.gov

Computational and Theoretical Investigations of 2,5 Dimethyl 1 Phenylacetyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic properties of 2,5-Dimethyl-1-(phenylacetyl)-piperazine. These calculations provide a basis for understanding the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The HOMO is expected to be localized primarily on the phenylacetyl moiety and the nitrogen atoms of the piperazine (B1678402) ring, which are the most electron-rich regions. In contrast, the LUMO is likely distributed over the entire molecule, with significant contributions from the aromatic ring and the carbonyl group, which can accept electron density.

Illustrative Data Table of Molecular Orbital Energies: (Note: The following data is illustrative, based on typical values for similar organic molecules, as direct computational studies on this compound are not publicly available.)

| Orbital | Energy (eV) |

| HOMO-1 | -7.85 |

| HOMO | -6.50 |

| LUMO | -1.20 |

| LUMO+1 | -0.75 |

| HOMO-LUMO Gap | 5.30 |

The electrostatic potential (ESP) surface illustrates the charge distribution within a molecule and is a valuable tool for predicting intermolecular interactions. For this compound, the ESP surface would show regions of negative potential (electron-rich) and positive potential (electron-poor).

The most negative potential is anticipated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The nitrogen atoms of the piperazine ring would also exhibit negative potential, though to a lesser extent. Regions of positive potential are expected around the hydrogen atoms, particularly those attached to the piperazine ring and the alpha-carbon of the phenylacetyl group. This distribution of charge suggests that the molecule can participate in various intermolecular interactions, including hydrogen bonding and dipole-dipole interactions.

Conformational Analysis and Energy Landscapes of the Chemical Compound

The flexibility of the piperazine ring and the rotational freedom of the phenylacetyl group give rise to multiple possible conformations for this compound. Understanding the relative energies of these conformers is essential for predicting the molecule's preferred shape.

The rotation around the C-N amide bond of the phenylacetyl group is restricted due to the partial double bond character arising from resonance. This restriction leads to a significant rotational barrier. Computational studies on similar amide-containing molecules, such as N,N-dimethylacetamide, have been used to determine these barriers montana.eduscribd.comresearchgate.net. For this compound, the rotational barrier is expected to be in the range typical for tertiary amides. The presence of bulky substituents, like the 2,5-dimethylpiperazine (B91223) ring, can influence the exact height of this barrier.

Rotation around the other single bonds in the phenylacetyl side chain, such as the bond between the phenyl ring and the adjacent methylene group, will have lower energy barriers, allowing for more conformational flexibility.

Illustrative Data Table of Rotational Barriers: (Note: The following data is illustrative and based on values for analogous structures.)

| Rotational Bond | Estimated Barrier (kcal/mol) |

| Phenyl-CH2 | 2 - 4 |

| CH2-C=O | 1 - 3 |

| C-N (Amide) | 15 - 20 |

The piperazine ring typically adopts a chair conformation to minimize steric strain. However, it can undergo a ring inversion process, transitioning through a higher-energy boat or twist-boat conformation. In this compound, the methyl groups can exist in either axial or equatorial positions. The trans isomer, with both methyl groups in equatorial positions, is generally the most stable conformation.

The energy barrier for the chair-to-chair interconversion of the piperazine ring is a key parameter. This barrier is influenced by the substituents on the ring. The presence of the bulky phenylacetyl group on one of the nitrogen atoms would likely affect the inversion barrier compared to unsubstituted piperazine. Studies on substituted piperazines have shown that the nature and size of the substituent can significantly impact the conformational preferences and energy barriers mdpi.com.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound and its interactions with solvent molecules over time. Such simulations are valuable for understanding how the molecule behaves in a realistic environment, such as in an aqueous solution.

MD simulations of piperazine and its derivatives in water have shown that the nitrogen atoms can form hydrogen bonds with water molecules uib.nonih.govmanchester.ac.uk. For this compound, the carbonyl oxygen and the piperazine nitrogens would act as hydrogen bond acceptors, while surrounding water molecules would act as hydrogen bond donors.

These simulations can also reveal information about the conformational dynamics of the molecule in solution. The flexibility of the piperazine ring and the rotation of the phenylacetyl group would be observed, and the simulations could quantify the timescales of these motions. The hydrophobic phenyl group would likely influence the local water structure, leading to specific solvation patterns around the molecule.

Prediction of Spectroscopic Properties (e.g., Calculated NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool for structural elucidation and verification of organic compounds. For this compound, Density Functional Theory (DFT) calculations can provide highly accurate predictions of its ¹H and ¹³C NMR spectra.

The standard computational protocol involves several steps. First, the 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically achieved using a DFT functional, such as B3LYP, paired with a suitable basis set like 6-31G(d) github.io. For flexible molecules like piperazine derivatives, a conformational search is essential to ensure the global minimum energy structure is found nih.gov.

Once the optimized geometry is obtained, the NMR shielding constants are calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com This calculation is often performed at a higher level of theory, for instance, using the mPW1PW91 functional with the 6-31+G** basis set, to achieve better accuracy nih.gov. The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_TMS - σ_sample) mdpi.com.

Studies on various organic molecules, including N-acylpiperazines, have demonstrated that this approach can yield predicted chemical shifts that are in excellent agreement with experimental data, often with a mean absolute error of less than 0.1 ppm for ¹H and a few ppm for ¹³C NMR. nih.govnih.gov The accuracy of these predictions provides a powerful complementary method to experimental spectroscopy for confirming the structure of synthesized compounds.

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | ||

|---|---|---|---|

| Atom Position | Chemical Shift (δ, ppm) | Atom Position | Chemical Shift (δ, ppm) |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Phenyl C (quaternary) | 135.5 |

| CH₂ (acetyl) | 3.75 | Phenyl C-H | 127.0 - 129.5 |

| Piperazine-H (axial/equatorial) | 2.50 - 4.50 | C=O (amide) | 170.1 |

| CH (piperazine ring) | 3.00 - 4.20 | CH₂ (acetyl) | 41.8 |

| CH₃ (piperazine ring) | 1.10 - 1.30 | Piperazine C-H | 45.0 - 55.0 |

| Piperazine CH-CH₃ | 48.0 - 52.0 | ||

| CH₃ (piperazine ring) | 16.0 - 19.0 |

Theoretical Studies on Reaction Mechanisms and Transition States Relevant to the Chemical Compound

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of reaction energy profiles. A key reaction relevant to this compound is its synthesis via the N-acylation of 2,5-dimethylpiperazine with an acylating agent like phenylacetyl chloride. researchgate.netbath.ac.uk

Theoretical studies of this amide bond formation typically employ DFT to map out the potential energy surface of the reaction. acs.org The mechanism involves the nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of phenylacetyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, eliminating a chloride ion to form the final amide product and hydrochloric acid.

Computational methods can precisely model this pathway:

Reactant Complex: The initial non-covalent association of 2,5-dimethylpiperazine and phenylacetyl chloride is modeled.

Transition State (TS): A transition state search algorithm, such as the Berny optimization, is used to locate the highest energy point along the reaction coordinate corresponding to the formation of the tetrahedral intermediate. researchgate.net This is the rate-determining step of the reaction. Frequency calculations are performed to confirm the structure as a true transition state, which is characterized by a single imaginary frequency corresponding to the C-N bond formation and C-Cl bond elongation. researchgate.net

Tetrahedral Intermediate: The geometry and energy of this short-lived intermediate are calculated.

Product Complex: The final complex of this compound and the HCl byproduct is modeled.

Table 2: Key Stages in the Theoretical N-Acylation Reaction Mechanism

| Reaction Stage | Description | Key Computational Data |

|---|---|---|

| 1. Reactant Association | Formation of a complex between 2,5-dimethylpiperazine and phenylacetyl chloride. | Binding Energy (ΔE_bind) |

| 2. Transition State 1 (TS1) | Nucleophilic attack of piperazine nitrogen on the carbonyl carbon. | Activation Energy (ΔG‡), Geometry of TS, Imaginary Frequency |

| 3. Tetrahedral Intermediate | Formation of a transient species with a tetrahedral carbonyl carbon. | Relative Energy (ΔE_int) |

| 4. Product Formation | Collapse of the intermediate, elimination of HCl, and formation of the final product. | Reaction Energy (ΔG_rxn) |

Structure-Property Relationship (SPR) Modeling for Piperazine Derivatives Based on Computational Parameters

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their physical properties or biological activities. usf.eduprotoqsar.com For piperazine derivatives, which are a common scaffold in medicinal chemistry, QSAR models are frequently developed to guide the design of new compounds with enhanced potency or desirable properties. mdpi.comresearchgate.net

The development of an SPR/QSAR model involves several key steps:

Dataset Assembly: A series of piperazine derivatives, including this compound, with known experimental property values (e.g., binding affinity to a receptor, solubility, etc.) is compiled.

Descriptor Calculation: For each molecule in the series, a wide range of numerical parameters, known as molecular descriptors, are calculated from their 2D or 3D structures. These descriptors quantify various aspects of the molecule's physicochemical properties. researchgate.nettaylorfrancis.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the experimental property. researchgate.netnih.gov

Validation: The predictive power of the model is rigorously tested using internal validation techniques (e.g., leave-one-out cross-validation) and, ideally, an external test set of compounds not used in the model's creation. nih.gov

Computational parameters used as descriptors are diverse and can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic partial charges. researchgate.net

Steric/Topological Descriptors: These relate to the size, shape, and branching of the molecule. Examples include molecular weight, molecular volume, surface area, and connectivity indices (e.g., Randic index).

Lipophilic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Successful QSAR studies on piperazine derivatives have identified key structural features that influence their activity, providing a rational basis for designing new, more effective compounds. nih.govresearchgate.net

Table 3: Common Computational Descriptors Used in SPR/QSAR Modeling of Piperazine Derivatives

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Energy of the highest occupied/lowest unoccupied molecular orbitals; relates to reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | |

| Mulliken Charges | Partial charges on individual atoms, indicating electrostatic interaction sites. | |

| Steric/Topological | Molecular Weight (MW) | The mass of the molecule. |

| Molecular Surface Area (MSA) | The total surface area of the molecule. | |

| Connectivity Indices | Numerical values derived from the molecular graph, describing branching and complexity. | |

| Lipophilic | logP | Logarithm of the octanol-water partition coefficient; measures hydrophobicity. |

| Polar Surface Area (PSA) | Surface area contributed by polar atoms; relates to membrane permeability. |

Advanced Research Perspectives and Future Directions in 2,5 Dimethyl 1 Phenylacetyl Piperazine Chemistry

Exploration of the Chemical Compound as a Synthetic Scaffold for Novel Molecular Architectures

The structure of 2,5-dimethyl-1-(phenylacetyl)-piperazine is inherently suited for use as a synthetic scaffold. The piperazine (B1678402) moiety provides a rigid, six-membered heterocyclic core with two nitrogen atoms at the 1 and 4 positions. unodc.orgencyclopedia.pub The presence of the phenylacetyl group on one nitrogen (N-1) imparts specific physicochemical properties, while the second nitrogen (N-4) typically remains a secondary amine, offering a reactive site for further chemical elaboration.

This N-4 position is a key handle for diversification, allowing chemists to build a library of novel molecular architectures. Common strategies for functionalization at this site include:

N-Alkylation: Reaction with various alkyl halides or sulfonates to introduce a wide range of alkyl chains, which can be linear, branched, or cyclic. mdpi.com

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann reactions can be employed to attach diverse aryl or heteroaryl rings, significantly expanding the chemical space. mdpi.com

N-Acylation: Further acylation with different acid chlorides or anhydrides can introduce another amide functionality, creating bis-amide structures with potential for unique hydrogen bonding patterns. ambeed.comresearchgate.net

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-benzyl or other N-alkyl derivatives. mdpi.com

The methyl groups at the C-2 and C-5 positions introduce chirality and steric bulk, which can influence the compound's conformational preferences and its interactions with biological targets. By systematically modifying the N-4 position of the this compound scaffold, researchers can fine-tune properties such as solubility, lipophilicity, and target-binding affinity, leading to the discovery of new chemical entities for various applications. nih.govnih.gov

Development of Asymmetric Synthesis Approaches for Enantiomerically Pure Forms of the Chemical Compound

Given that 2,5-dimethylpiperazine (B91223) exists as cis and trans diastereomers, and the trans diastereomer is a racemate of (2R,5R) and (2S,5S) enantiomers, the synthesis of enantiomerically pure this compound is a significant challenge. The biological activity of chiral molecules often resides in a single enantiomer (the eutomer), while the other (the distomer) may be inactive or cause undesirable effects. mdpi.com Therefore, developing asymmetric syntheses is crucial.

One effective strategy is the enantioconvergent synthesis of the key intermediate, an enantiomerically pure form of trans-2,5-dimethylpiperazine (B131708). This process can involve an efficient optical resolution of the racemic trans-2,5-dimethylpiperazine using inexpensive chiral resolving agents, such as tartaric acid derivatives. The unwanted enantiomer can then be racemized and recycled, thereby converting the entire starting material into the desired enantiomer over several cycles. wustl.edu This approach allows for the large-scale preparation of the enantiomerically pure diamine without the need for chromatography. wustl.edu

Once the desired enantiopure 2,5-dimethylpiperazine is obtained, the final step is a straightforward N-acylation reaction with phenylacetyl chloride or a related activated derivative to yield the target compound in its enantiomerically pure form.

Table 1: Hypothetical Asymmetric Synthesis Scheme

| Step | Description | Reagents and Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Optical Resolution | Racemic trans-2,5-dimethylpiperazine, chiral resolving agent (e.g., dibenzoyl-L-tartaric acid), solvent (e.g., methanol) | Diastereomeric salt of one enantiomer crystallizes out. |

| 2 | Isolation | Filtration and basification (e.g., with NaOH) | Isolated enantiomerically pure trans-2,5-dimethylpiperazine (e.g., (2S,5R)-isomer). wustl.edu |

Alternative approaches include the use of chiral pool synthesis, starting from readily available enantiopure precursors like amino acids, or employing asymmetric catalytic methods to construct the chiral piperazine ring. rsc.org

Applications of Advanced Analytical Techniques to Unravel Complex Reactivity

The N-acylation of the piperazine ring introduces significant conformational complexity. The amide bond formed between the phenylacetyl group and the piperazine nitrogen has a partial double-bond character, which restricts free rotation around the C-N bond. nih.govrsc.org This restricted rotation, combined with the inherent chair-boat conformational flexibility of the piperazine ring, means that even at room temperature, the compound can exist as a mixture of distinct conformers (rotamers). nih.govrsc.org

Advanced analytical techniques are essential to study and understand this complex behavior.

Temperature-Dependent Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for investigating conformational dynamics. nih.govrsc.org By recording NMR spectra at different temperatures, researchers can observe the broadening and coalescence of signals corresponding to the different conformers. From the coalescence temperature, it is possible to calculate the Gibbs free activation energy (ΔG‡) for both the amide bond rotation and the piperazine ring inversion, providing quantitative data on the energy barriers separating the conformers. nih.govrsc.org

X-ray Crystallography: When single crystals can be obtained, X-ray diffraction provides definitive information about the solid-state conformation of the molecule, including bond lengths, bond angles, and the preferred spatial arrangement of the phenylacetyl and dimethylpiperazine moieties. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for separating and identifying piperazine derivatives in complex reaction mixtures. jocpr.commdpi.com Chiral HPLC methods can be used to determine the enantiomeric purity of the synthesized compounds. nih.gov LC-MS provides molecular weight information and fragmentation patterns that help confirm the structure of newly synthesized analogues. mdpi.comresearchgate.net

Table 2: Representative Data from NMR Conformational Analysis of N-Acyl Piperazines

| Dynamic Process | Coalescence Temperature (TC) Range | Activation Energy (ΔG‡) Range | Information Gained |

|---|---|---|---|

| Amide Bond Rotation | Solvent Dependent | 56 - 80 kJ mol-1 | Quantifies the rotational barrier of the N-acyl group. rsc.org |

| Piperazine Ring Inversion | Solvent Dependent | 56 - 80 kJ mol-1 | Quantifies the energy required for the chair-to-chair interconversion. rsc.org |

Note: Data are representative for N-benzoylated piperazines and serve as an example of the type of information obtained from these studies. rsc.org

Integration of Automated Synthesis and High-Throughput Experimentation in Piperazine Chemistry

Modern drug discovery and materials science rely on the rapid synthesis and evaluation of large numbers of compounds. Automated synthesis and high-throughput experimentation (HTE) are transformative technologies in this regard.

Automated Flow Chemistry: The synthesis of piperazine derivatives can be adapted to continuous flow systems. beilstein-journals.org In a flow chemistry setup, reagents are pumped through reactors, such as heated coils or columns packed with catalysts, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This technology offers advantages in terms of safety, scalability, and reproducibility. For instance, a multi-step synthesis involving the formation of a piperazine amide can be fully automated, with the output of one reactor feeding directly into the next. beilstein-journals.orgresearchgate.net This machine-assisted approach accelerates the production of target molecules and libraries of analogues for screening. researchgate.net

High-Throughput Experimentation (HTE): Once a library of derivatives based on the this compound scaffold is synthesized, HTE platforms can be used to rapidly assess their properties. State-of-the-art robotic systems can test millions of compounds against a specific biological target in a matter of weeks. youtube.com This process, which once took months, allows for the rapid identification of "hits"—compounds that show desired activity. youtube.com The data generated from HTS is then analyzed to identify structure-activity relationships (SAR), guiding the next round of synthesis to optimize the lead compounds.

Contributions to Fundamental Understanding of Piperazine Ring Chemistry and N-Acylation Processes

The detailed study of this compound contributes significantly to the fundamental understanding of heterocyclic chemistry. The interplay between the substituents on the ring (the methyl groups) and on the nitrogen (the phenylacetyl group) provides a rich platform for investigating stereoelectronic effects.

Research into this molecule provides key insights into:

Conformational Analysis: It serves as an excellent model for understanding how N-acylation impacts the conformational equilibrium of the piperazine ring. Studies reveal that the energy barrier for ring inversion in N-acylated piperazines is higher than in simple, non-acylated piperazines, which often requires low temperatures for observation by NMR. nih.gov

N-Acylation Mechanisms: Synthesizing this compound and its derivatives helps refine our understanding of N-acylation reactions. It allows for the study of selectivity in unsymmetrical piperazines, investigating how the electronic and steric environment of the two distinct nitrogen atoms influences reactivity towards acylating agents.

Stereochemistry in Reactions: The presence of two chiral centers allows for the study of diastereoselectivity in reactions at the N-4 position or on the phenylacetyl group, providing a deeper understanding of how existing stereocenters direct the outcome of subsequent chemical transformations.

By systematically investigating the synthesis, conformation, and reactivity of this compound, chemists can develop more predictive models for the behavior of complex substituted piperazines, a class of compounds of immense importance in science and industry.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of 2,5-Dimethyl-1-(phenylacetyl)-piperazine, and how can side reactions be minimized?

- Methodology : Multi-step organic synthesis is typically employed, starting with cyclization reactions between substituted anilines and chloroethylamines. For example, cyclization of 2,5-dimethylaniline with bis(2-chloroethyl)amine hydrochloride under controlled temperature (60–80°C) and acidic conditions can yield the piperazine core. Subsequent phenylacetylation via nucleophilic acyl substitution (using phenylacetyl chloride in anhydrous dichloromethane with triethylamine as a base) introduces the phenylacetyl group.

- Optimization : Side products (e.g., over-acylated derivatives) can be minimized by stoichiometric control of acylating agents and using inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions on the piperazine ring and phenylacetyl group. Aromatic protons appear as distinct multiplets (δ 6.8–7.4 ppm), while methyl groups on the piperazine ring resonate as singlets (δ 1.2–1.5 ppm).

- X-Ray Crystallography : Resolves stereochemistry and bond angles. For example, Cambridge Crystallographic Data Centre (CCDC) entries (e.g., CCDC 1407713) provide validated structural data for related piperazine derivatives .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for : 248.15 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding affinity and in vivo pharmacokinetic data for this compound derivatives?

- Experimental Design :

Receptor Binding Assays : Use radioligand displacement studies (e.g., H-labeled ligands for serotonin or dopamine receptors) to quantify IC values.

Pharmacokinetic Profiling : Conduct ADME studies in rodent models to measure bioavailability, half-life, and blood-brain barrier penetration.

Data Reconciliation : If in vitro activity does not correlate with in vivo efficacy, investigate metabolic stability (e.g., hepatic microsome assays) or protein binding using equilibrium dialysis .

Q. What computational approaches are effective in predicting the biological activity of novel this compound analogs?

- Methods :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., monoamine transporters or GPCRs). Focus on hydrogen bonding with the piperazine nitrogen and hydrophobic interactions with the phenylacetyl group.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and topological torsion indices. Training datasets should include analogs with known IC values .

Notes for Experimental Design

- Stereochemical Considerations : The (2R,5R) stereoisomer may exhibit higher receptor affinity than other configurations. Use chiral HPLC or enzymatic resolution to isolate enantiomers .

- Stability Testing : Monitor degradation under UV light and varying pH (3–9) via accelerated stability studies. Piperazine derivatives are prone to oxidation; antioxidants like BHT (0.01% w/v) can improve shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.